tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15882528
InChI: InChI=1S/C22H31BN2O4/c1-20(2,3)27-19(26)25-12-11-14-15-9-8-10-16(18(15)24-17(14)13-25)23-28-21(4,5)22(6,7)29-23/h8-10,24H,11-13H2,1-7H3
SMILES:
Molecular Formula: C22H31BN2O4
Molecular Weight: 398.3 g/mol

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

CAS No.:

Cat. No.: VC15882528

Molecular Formula: C22H31BN2O4

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate -

Specification

Molecular Formula C22H31BN2O4
Molecular Weight 398.3 g/mol
IUPAC Name tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Standard InChI InChI=1S/C22H31BN2O4/c1-20(2,3)27-19(26)25-12-11-14-15-9-8-10-16(18(15)24-17(14)13-25)23-28-21(4,5)22(6,7)29-23/h8-10,24H,11-13H2,1-7H3
Standard InChI Key ZMCVDEIZWJNFPN-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(N3)CN(CC4)C(=O)OC(C)(C)C

Introduction

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a complex organic compound that incorporates a boronic ester moiety, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is of interest due to its potential applications in pharmaceutical and materials chemistry.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a boronic acid precursor with a suitable pyridoindole derivative in the presence of a base and a boronate esterification reagent. The resulting compound can be used as a building block in further chemical transformations, particularly in cross-coupling reactions to form complex heterocyclic systems.

Synthesis Steps

  • Preparation of Boronic Acid Precursor: The boronic acid is prepared by reacting a halogenated pyridoindole with bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Boronic Ester Formation: The boronic acid is then converted into the boronic ester by reacting it with pinacol in the presence of a catalyst.

  • Coupling Reaction: The boronic ester can be used in Suzuki-Miyaura coupling reactions to form complex molecules.

Research Findings and Potential Applications

This compound is part of ongoing research in organic synthesis and medicinal chemistry. Its unique structure makes it a valuable intermediate for the synthesis of complex heterocyclic compounds, which are often found in pharmaceuticals and materials science.

Potential Applications

  • Pharmaceuticals: The pyridoindole core is found in several biologically active compounds, suggesting potential applications in drug development.

  • Materials Science: Complex heterocycles can be used in the synthesis of advanced materials with specific optical or electronic properties.

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